molecular formula C21H20N2O4S2 B2823199 2-[4-(benzenesulfonyl)butanamido]-5-phenylthiophene-3-carboxamide CAS No. 941934-72-1

2-[4-(benzenesulfonyl)butanamido]-5-phenylthiophene-3-carboxamide

Cat. No.: B2823199
CAS No.: 941934-72-1
M. Wt: 428.52
InChI Key: MGBMIHBMKZUZJL-UHFFFAOYSA-N
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Description

2-[4-(benzenesulfonyl)butanamido]-5-phenylthiophene-3-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. The compound consists of a thiophene ring substituted with a benzenesulfonyl group, a butanamido group, and a phenyl group, making it a complex molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzenesulfonyl)butanamido]-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzenesulfonyl)butanamido]-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

2-[4-(benzenesulfonyl)butanamido]-5-phenylthiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(benzenesulfonyl)butanamido]-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(benzenesulfonyl)butanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
  • 2-[4-(benzenesulfonyl)butanamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

Uniqueness

2-[4-(benzenesulfonyl)butanamido]-5-phenylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(benzenesulfonyl)butanoylamino]-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c22-20(25)17-14-18(15-8-3-1-4-9-15)28-21(17)23-19(24)12-7-13-29(26,27)16-10-5-2-6-11-16/h1-6,8-11,14H,7,12-13H2,(H2,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBMIHBMKZUZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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